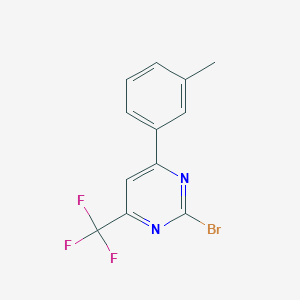
DSPE-Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-Biotin) is a functionalized polyethylene glycol (PEG) conjugated lipid. It is widely used in various scientific research fields due to its unique properties, which combine the hydrophobic characteristics of phospholipids with the hydrophilic nature of polyethylene glycol and the specific binding affinity of biotin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Biotin involves the conjugation of biotin to polyethylene glycol (PEG) and subsequently attaching this conjugate to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The reaction typically occurs in a solvent such as chloroform or methanol under controlled conditions to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the high purity and consistency required for research and medical applications .
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-Biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can participate in substitution reactions, particularly with avidin or streptavidin, forming strong biotin-avidin complexes.
Hydrolysis: The ester bonds in the DSPE and PEG segments can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Solvents: Chloroform, methanol, and ethanol are commonly used solvents for reactions involving this compound.
Catalysts: Acidic or basic catalysts may be used to facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions include biotin-avidin complexes and hydrolyzed fragments of DSPE and PEG .
Applications De Recherche Scientifique
DSPE-Biotin has a wide range of applications in scientific research:
Chemistry: Used in the preparation of liposomes and micelles for drug delivery systems.
Biology: Employed in the modification of cell surfaces and the creation of biotinylated lipid-coated microbubbles for imaging studies
Medicine: Utilized in targeted drug delivery and vaccine delivery systems due to its ability to improve blood circulation time and stability of encapsulated drugs
Industry: Applied in the development of biosensors and diagnostic tools.
Mécanisme D'action
DSPE-Biotin exerts its effects through the specific binding of biotin to avidin or streptavidin. This strong biotin-avidin interaction is utilized in various applications, including targeted drug delivery and molecular detection. The polyethylene glycol segment provides hydrophilicity, enhancing the solubility and stability of the compound, while the DSPE segment ensures the integration into lipid bilayers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
This compound stands out due to its combination of hydrophobic, hydrophilic, and specific binding properties. This unique combination makes it highly versatile for various applications, particularly in targeted drug delivery and molecular detection .
Propriétés
Formule moléculaire |
C51H96N3O10PS |
|---|---|
Poids moléculaire |
974.4 g/mol |
Nom IUPAC |
[(2R)-3-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H96N3O10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50/h44-46,50H,3-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58)/t44-,45-,46-,50-/m1/s1 |
Clé InChI |
NVXRHCPWTBEHCJ-POOQKFSESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


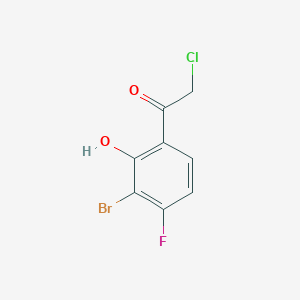
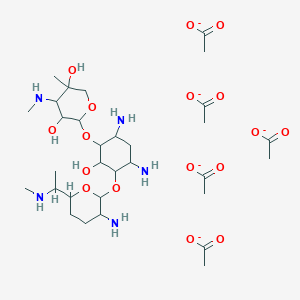
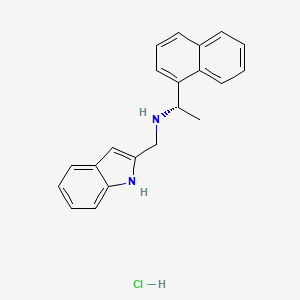

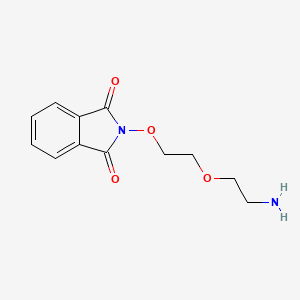
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
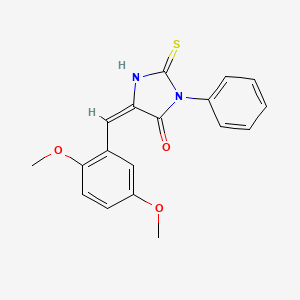
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
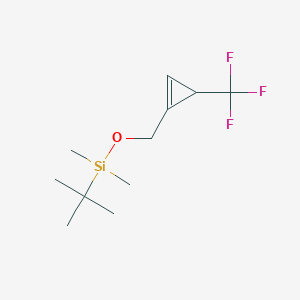

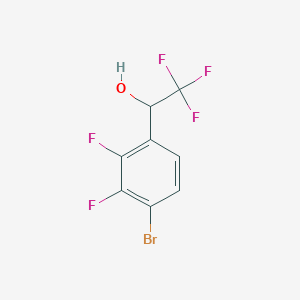
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
